Catecholamine

描述

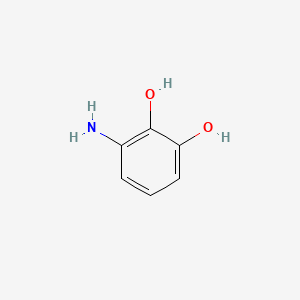

A general class of ortho-dihydroxyphenylalkylamines derived from TYROSINE.

Structure

3D Structure

属性

IUPAC Name |

3-aminobenzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBKJKDRMRAZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151663 | |

| Record name | Benzenediol, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117001-65-7, 20734-66-1 | |

| Record name | Benzenediol, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117001657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediol, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,2-benzenediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Catecholamine Synthesis Pathway from Tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catecholamine synthesis pathway, beginning with the amino acid precursor tyrosine. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who require a deep understanding of the biochemical processes governing the production of dopamine (B1211576), norepinephrine, and epinephrine (B1671497). This document outlines the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies for studying this critical pathway.

Introduction to this compound Synthesis

Catecholamines, including dopamine, norepinephrine, and epinephrine, are a class of monoamine neurotransmitters and hormones that play crucial roles in the central and peripheral nervous systems.[1][2] They are integral to numerous physiological and pathological processes, including the stress response, mood regulation, cardiovascular function, and motor control.[2][3] The biosynthesis of these vital signaling molecules originates from the amino acid L-tyrosine, which is derived from dietary sources or synthesized from phenylalanine.[1][4] The entire pathway involves a series of enzymatic reactions that are tightly regulated to maintain appropriate levels of these neurotransmitters.[3][5] Understanding the intricacies of this pathway is fundamental for the development of therapeutic agents targeting a wide range of disorders, from neurodegenerative diseases to cardiovascular conditions.

The Enzymatic Cascade of this compound Synthesis

The conversion of tyrosine to epinephrine is a four-step enzymatic process. The presence or absence of the latter two enzymes determines the specific this compound produced in a given cell type.

Step 1: Tyrosine to L-DOPA via Tyrosine Hydroxylase (TH)

The initial and rate-limiting step in this compound biosynthesis is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][6][7][8] This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH) , a mixed-function oxidase.[6] TH utilizes molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4) to add a hydroxyl group to the meta position of the tyrosine ring.[6][7][9]

The regulation of TH activity is a critical control point for the entire pathway and is subject to several regulatory mechanisms, including feedback inhibition by catecholamines and phosphorylation by various protein kinases.[7][8][9][10]

Step 2: L-DOPA to Dopamine via Aromatic L-Amino Acid Decarboxylase (AADC)

Following its synthesis, L-DOPA is rapidly converted to dopamine through a decarboxylation reaction. This step is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase.[1][6] AADC requires pyridoxal (B1214274) phosphate (B84403) (Vitamin B6) as a cofactor to remove the carboxyl group from L-DOPA.[4] This reaction proceeds at a high rate, making the detection of L-DOPA in the brain challenging without prior inhibition of AADC.[1]

Step 3: Dopamine to Norepinephrine via Dopamine β-Hydroxylase (DBH)

In neurons that synthesize norepinephrine, the next step involves the hydroxylation of dopamine at the beta-carbon of its side chain to form norepinephrine.[6] This reaction is catalyzed by dopamine β-hydroxylase (DBH) , another mixed-function oxidase.[6][11] DBH is a copper-containing enzyme that requires ascorbate (B8700270) (Vitamin C) as an electron donor.[6][11][12][13] During the reaction, ascorbate is oxidized to dehydroascorbate.[11]

Step 4: Norepinephrine to Epinephrine via Phenylethanolamine N-Methyltransferase (PNMT)

The final step in the synthesis of epinephrine occurs in cells that express the enzyme phenylethanolamine N-methyltransferase (PNMT) .[6][14][15] PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of norepinephrine, thereby converting it to epinephrine.[14][15][16] This enzyme is primarily found in the chromaffin cells of the adrenal medulla.[14][15]

Quantitative Data on this compound Synthesis Enzymes

The following table summarizes key quantitative parameters for the enzymes involved in the this compound synthesis pathway. These values are essential for kinetic modeling and understanding the regulatory dynamics of the pathway.

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | KM Values (Range) | Optimal pH |

| Tyrosine Hydroxylase (TH) | L-Tyrosine, O2, BH4 | L-DOPA, H2O | Fe2+ | 20-150 µM (for Tyrosine) | ~6.0-6.5 |

| Aromatic L-Amino Acid Decarboxylase (AADC) | L-DOPA | Dopamine, CO2 | Pyridoxal Phosphate (PLP) | ~400 µM (for L-DOPA) | ~7.2 |

| Dopamine β-Hydroxylase (DBH) | Dopamine, O2, Ascorbate | Norepinephrine, H2O, Dehydroascorbate | Cu2+ | ~40 mM | ~5.5-6.0 |

| Phenylethanolamine N-Methyltransferase (PNMT) | Norepinephrine, S-Adenosyl-L-methionine (SAM) | Epinephrine, S-Adenosyl-L-homocysteine (SAH) | - | 1-10 µM (for Norepinephrine) | ~7.9-8.5 |

Note: KM values can vary depending on the species, tissue, and experimental conditions.[17]

Experimental Protocols

Quantification of Catecholamines by HPLC-ECD

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a widely used and sensitive method for the quantification of catecholamines in biological samples.[18][19][20][21][22]

Methodology:

-

Sample Preparation:

-

Urine or plasma samples are collected and stabilized, often with the addition of an antioxidant like EDTA.[19]

-

For urine samples, a preliminary extraction and purification step is performed using solid-phase extraction (SPE) with a material like Biorex-70 or by liquid-liquid extraction (LLE).[18][19][23][24]

-

An internal standard, such as dihydroxybenzylamine (DHBA), is added to the sample to account for variations in extraction efficiency and injection volume.[18][19]

-

The catecholamines are eluted from the SPE column or extracted into an organic phase, which is then evaporated to dryness and reconstituted in the mobile phase.[19][23]

-

-

Chromatographic Separation:

-

The reconstituted sample is injected into an HPLC system equipped with a reverse-phase C18 column.[18][19]

-

The mobile phase typically consists of an acidic buffer (e.g., acetate-citrate buffer) containing an ion-pairing agent (e.g., sodium octyl sulfate) and a small percentage of an organic modifier like methanol.[19]

-

The flow rate is maintained at a constant, low level (e.g., 0.5 mL/min) to ensure optimal separation.[19]

-

-

Electrochemical Detection:

-

The eluate from the column passes through an electrochemical detector.

-

A specific potential is applied to the working electrode, causing the catecholamines to oxidize and generate an electrical current.[25]

-

This current is proportional to the concentration of the analyte and is used for quantification.

-

-

Data Analysis:

-

The retention times of the peaks are used to identify the different catecholamines by comparing them to known standards.

-

The peak areas are integrated and compared to the peak area of the internal standard to calculate the concentration of each this compound in the original sample.[18]

-

Tyrosine Hydroxylase Activity Assay

Assaying the activity of tyrosine hydroxylase is crucial for studying the regulation of the this compound synthesis pathway. Several methods exist, including HPLC-based and colorimetric assays.[26][27][28][29]

Methodology (Real-time Colorimetric Plate Reader Assay): [27][28][29]

-

Reagent Preparation:

-

Prepare a reaction mixture containing HEPES buffer, L-tyrosine, and sodium periodate (B1199274).

-

Prepare a separate enzyme mixture containing purified TH enzyme, tetrahydrobiopterin (BH4), and iron(II) sulfate.

-

-

Assay Procedure:

-

Incubate the enzyme mixture on ice for 5-10 minutes to allow for the binding of the cofactor and iron to the enzyme.

-

In a 96-well plate, combine the reaction mixture and the enzyme mixture.

-

The final concentrations of the components are critical and should be optimized (e.g., 50 µM tyrosine, 0.25 mM BH4, 2.5 µM iron, 100 µM sodium periodate).[27]

-

-

Data Acquisition:

-

Immediately place the 96-well plate in a plate reader capable of measuring absorbance at 475 nm.

-

The sodium periodate in the reaction mixture oxidizes the L-DOPA produced by TH to dopachrome, a colored product that absorbs light at 475 nm.[27][29]

-

Monitor the increase in absorbance at 475 nm over time (e.g., for 30 minutes) to determine the rate of L-DOPA production.

-

-

Data Analysis:

-

The rate of the reaction is determined from the linear phase of the absorbance versus time plot.

-

This method allows for high-throughput screening of TH inhibitors or activators.

-

Visualization of the this compound Synthesis Pathway

The following diagram illustrates the sequential enzymatic reactions in the this compound synthesis pathway, starting from the precursor L-tyrosine.

Caption: The enzymatic pathway of this compound synthesis from L-tyrosine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The this compound system in health and disease —Relation to tyrosine 3-monooxygenase and other this compound-synthesizing enzymes— - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. This compound Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosine Hydroxylase (TH): Rate-Limiting Enzyme in this compound Synthesis | Bio-Techne [bio-techne.com]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of this compound synthesis: Multiple mechanisms and their significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biology.stackexchange.com [biology.stackexchange.com]

- 13. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 16. PNMT - Creative Enzymes [creative-enzymes.com]

- 17. This compound synthesis and metabolism in the central nervous system of mice lacking α2-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research Portal [scholarship.miami.edu]

- 19. tandfonline.com [tandfonline.com]

- 20. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of this compound Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. glsciences.com [glsciences.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Determination of Catecholamines in a Small Volume (25 μL) of Plasma from Conscious Mouse Tail Vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Catecholamines in Neurodegenerative Diseases: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catecholamines, a class of monoamine neurotransmitters including dopamine, norepinephrine (B1679862), and epinephrine (B1671497), are fundamental regulators of a vast array of central nervous system functions, from motor control to cognition and mood. An increasing body of evidence has implicated the dysregulation of catecholaminergic systems as a core pathological feature in a range of neurodegenerative diseases. This technical guide provides an in-depth examination of the role of catecholamines in Parkinson's disease, Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis. It details the underlying molecular mechanisms, presents quantitative data on neurotransmitter and metabolite alterations, describes key experimental protocols for their measurement, and visualizes the critical signaling pathways involved. A comprehensive understanding of these mechanisms is paramount for the development of novel therapeutic strategies aimed at mitigating neuronal loss and functional decline in these devastating disorders.

Introduction: The Catecholaminergic Systems

Catecholamines are synthesized from the amino acid L-tyrosine through a conserved enzymatic pathway.[1] Dopamine (DA), norepinephrine (NE, also known as noradrenaline), and epinephrine (EPI, also known as adrenaline) are the three primary catecholamines in the central nervous system.[1][2] Their synthesis is tightly regulated by a series of enzymes, with tyrosine hydroxylase (TH) being the rate-limiting step.[1] These neurotransmitters are released from presynaptic terminals and act on G-protein coupled receptors on postsynaptic neurons to modulate a wide range of physiological processes.[2] Dysregulation of these systems, whether through neuronal loss, metabolic dysfunction, or receptor abnormalities, is a hallmark of several major neurodegenerative diseases.[2][3]

References

The Catecholamines: A Historical and Technical Guide to Their Discovery and Function

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Catecholamines—a class of monoamine neurotransmitters and hormones including epinephrine (B1671497) (adrenaline), norepinephrine (B1679862) (noradrenaline), and dopamine—are fundamental regulators of physiological and neurological processes. From the "fight-or-flight" response to motor control and mood, their influence is pervasive. This technical guide provides a comprehensive overview of the seminal discoveries in catecholamine research, detailing the experimental foundations, key quantitative data, and the intricate signaling pathways that define their function. It is intended to serve as a detailed resource for professionals engaged in neuroscience, pharmacology, and drug development.

Chapter 1: The Dawn of Discovery – Adrenaline and the Adrenal Medulla

The story of this compound research begins in the late 19th century with a focus on the adrenal glands. In 1895, English physician George Oliver and physiologist Edward Albert Schäfer published a groundbreaking paper demonstrating that an extract from the adrenal medulla, when injected into an animal, caused a dramatic increase in blood pressure and heart rate.[1][2] This marked the first experimental evidence of a powerful, blood-borne substance produced by an endocrine gland.[1][2]

This discovery ignited a race to isolate the active principle. John Jacob Abel of Johns Hopkins University reported the isolation of a substance he named "epinephrine" in 1897, though it was later found to be an inactive derivative.[3][4][5] The first to isolate the pure, crystalline hormone was Japanese chemist Jōkichi Takamine in 1901, who named his patented extract "Adrenalin".[1][4] The chemical synthesis of adrenaline was independently achieved by Friedrich Stolz and Henry Drysdale Dakin in 1904.[1]

Data Presentation: Key Milestones in the Discovery of Epinephrine

| Year | Researcher(s) | Key Finding/Achievement | Citation(s) |

| 1895 | George Oliver & Edward Schäfer | Demonstrated the pressor (blood pressure-raising) effects of adrenal gland extracts. | [1][2] |

| 1897 | John Jacob Abel | Isolated a derivative of the active principle from the adrenal gland, naming it "epinephrine". | [3][4][5] |

| 1901 | Jōkichi Takamine | Successfully isolated and purified the crystalline hormone, which was patented as "Adrenalin". | [1][4] |

| 1904 | Friedrich Stolz & Henry D. Dakin | Independently achieved the first chemical synthesis of adrenaline. | [1] |

Experimental Protocol: Oliver and Schäfer's Bioassay for Adrenal Extracts (c. 1895)

This protocol is a reconstruction based on historical accounts of their experiments.

-

Animal Preparation: Anesthetize a dog or cat. Surgically expose the carotid artery and the femoral vein.

-

Blood Pressure Measurement: Cannulate the carotid artery and connect it to a mercury manometer to record arterial blood pressure.

-

Extract Preparation: Obtain adrenal glands from a calf or sheep. Separate the medulla from the cortex. Mince the medullary tissue and prepare an aqueous or glycerol (B35011) extract.

-

Administration: Inject a small dose of the prepared adrenal medulla extract intravenously into the exposed femoral vein.

-

Observation: Record the changes in the mercury level of the manometer. A significant and rapid rise in the mercury column indicates an increase in arterial blood pressure.

-

Control: Prepare a similar extract from the adrenal cortex and inject it using the same procedure to demonstrate that the pressor activity is unique to the medulla.

Mandatory Visualization: Workflow of Early Bioactive Compound Discovery

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Adrenaline - Wikipedia [en.wikipedia.org]

- 3. John Jacob Abel | Protein Isolation, Insulin Discovery & Biochemistry | Britannica [britannica.com]

- 4. Abel, Takamine, and the Isolation of Adrenaline | Research Starters | EBSCO Research [ebsco.com]

- 5. Abel, Takamine, and the isolation of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Regulation of Catecholamine Release and Reuptake

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the release and reuptake of catecholamines, critical neurotransmitters including dopamine, norepinephrine (B1679862), and epinephrine. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of these processes for applications in neuroscience and pharmacology.

Core Principles of Catecholamine Neurotransmission

Catecholaminergic neurotransmission is a tightly regulated process essential for numerous physiological and cognitive functions. This process can be broadly divided into four key stages: synthesis, storage, release, and reuptake/degradation. This guide focuses on the latter two stages: the regulated release of catecholamines into the synaptic cleft and their subsequent removal via reuptake transporters.

The Mechanics of this compound Release: A Symphony of Molecular Events

The release of catecholamines from presynaptic terminals is a calcium-dependent process known as exocytosis. This intricate sequence of events ensures the rapid and precise delivery of neurotransmitters to their postsynaptic receptors.

The Pivotal Role of Calcium Influx

The arrival of an action potential at the presynaptic terminal triggers the opening of voltage-gated calcium channels (VGCCs). The subsequent influx of calcium ions (Ca2+) into the terminal is the primary trigger for vesicle fusion and neurotransmitter release.[1][2][3][4] The concentration of intracellular free Ca2+ rises significantly, initiating the cascade of events leading to exocytosis.[1] Different subtypes of VGCCs, including L-, N-, P/Q-, and R-types, are expressed in chromaffin cells, with their relative contributions to this compound release varying across species and stimulation conditions.[4]

The SNARE Complex: Orchestrating Vesicle Fusion

At the heart of the exocytotic machinery lies the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This protein complex mediates the fusion of synaptic vesicles with the presynaptic plasma membrane. The key SNARE proteins involved are:

-

Vesicle-associated SNAREs (v-SNAREs): Synaptobrevin (also known as VAMP, Vesicle-Associated Membrane Protein).

-

Target membrane-associated SNAREs (t-SNAREs): Syntaxin and SNAP-25 (Synaptosomal-Associated Protein of 25 kDa).

The formation of a stable four-helix bundle between these proteins brings the vesicular and plasma membranes into close apposition, driving membrane fusion and the release of catecholamines into the synaptic cleft.

Regulatory Proteins Fine-Tuning Release

Several other proteins play crucial roles in modulating the efficiency and kinetics of exocytosis. These include Munc18, Munc13, and synaptotagmin. Synaptotagmin acts as the primary calcium sensor, binding Ca2+ and triggering the final steps of membrane fusion.

Signaling Pathways Modulating this compound Release

The release of catecholamines is not a static process but is dynamically regulated by a variety of signaling pathways, allowing for the fine-tuning of neurotransmission in response to physiological demands.

Protein Kinase A (PKA) and Protein Kinase C (PKC) Pathways

Both PKA and PKC are key modulators of this compound release. Activation of PKA has been shown to play a role in the regulation of norepinephrine secretion.[5] Studies in human adrenal chromaffin cells have demonstrated that PKA, along with PKC, mitogen-activated protein kinase (MAPK), and phospholipase C (PLC), are involved in this compound release evoked by β2-adrenoceptor agonists.[6]

dot

References

- 1. Bovine adrenal chromaffin cells: high-yield purification and viability in suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human norepinephrine transporter kinetics using rotating disk electrode voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Catecholamine Metabolism and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic and degradation pathways of catecholamines. It includes detailed diagrams of the biochemical cascades, structured tables of quantitative data, and methodologies for key experimental procedures relevant to researchers in pharmacology, neuroscience, and drug development.

Introduction to Catecholamines

Catecholamines are a class of monoamine neurotransmitters and hormones crucial for regulating a vast array of physiological and cognitive processes. The primary endogenous catecholamines—dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline)—are synthesized from the amino acid tyrosine.[1][2][3] They are central to the body's "fight-or-flight" response, mediated by the sympathetic nervous system, and play key roles in motivation, attention, mood, and motor control within the central nervous system.[3][4] Given their importance, the pathways governing their synthesis, signaling, and degradation are critical areas of study for understanding various pathological conditions and for the development of targeted therapeutics.

Catecholamine Biosynthesis Pathway

The synthesis of catecholamines is a sequential enzymatic process that occurs primarily in the chromaffin cells of the adrenal medulla and in postganglionic sympathetic and central neurons.[2][3] The pathway begins with the amino acid L-tyrosine, which is derived from dietary protein or synthesized from phenylalanine.[2][5]

The biosynthetic cascade involves four principal enzymes:

-

Tyrosine Hydroxylase (TH) : This is the rate-limiting enzyme in the pathway.[2][6][7] It hydroxylates L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction requiring tetrahydrobiopterin (B1682763) (BH₄) as a cofactor.[3][6][7]

-

Aromatic L-Amino Acid Decarboxylase (AADC) : Also known as DOPA decarboxylase, this enzyme rapidly converts L-DOPA to dopamine.[1][2][8] It requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.[3]

-

Dopamine β-Hydroxylase (DBH) : In noradrenergic neurons and adrenal medullary cells, dopamine is transported into synaptic vesicles where DBH converts it to norepinephrine.[3][9] This enzyme is a copper-containing monooxygenase that requires ascorbate (B8700270) (Vitamin C).[3]

-

Phenylethanolamine N-Methyltransferase (PNMT) : In the adrenal medulla and specific CNS neurons, PNMT catalyzes the final step, the methylation of norepinephrine to form epinephrine.[1][8][9] This reaction uses S-adenosyl methionine (SAM) as the methyl donor.[10]

This compound Degradation Pathways

The physiological actions of catecholamines are terminated by reuptake into nerve terminals, diffusion, and metabolic degradation.[11] The degradation, or catabolism, is primarily mediated by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT) .[2][8][9]

-

Monoamine Oxidase (MAO) : Located on the outer mitochondrial membrane, MAO catalyzes the oxidative deamination of catecholamines.[2][8][12] It exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and are found in different tissues.[12][13] MAO-A preferentially metabolizes norepinephrine and is found in noradrenergic neurons, while both isoforms effectively metabolize dopamine.[4][13]

-

Catechol-O-Methyltransferase (COMT) : Found in the cytoplasm and synaptic cleft, COMT inactivates catecholamines by methylating the 3-hydroxyl group on the catechol ring.[2][8][14][15]

The degradation process is complex, as MAO and COMT can act in either sequence, leading to a variety of metabolites.[16] The principal end products of dopamine metabolism is Homovanillic Acid (HVA) , while the major end product for norepinephrine and epinephrine is Vanillylmandelic Acid (VMA) .[2][7][9][17]

Dopamine Degradation:

-

MAO Pathway : Dopamine is converted by MAO to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then converted by aldehyde dehydrogenase (AD) to 3,4-dihydroxyphenylacetic acid (DOPAC).[18] COMT then methylates DOPAC to form HVA.[19]

-

COMT Pathway : COMT methylates dopamine to form 3-methoxytyramine (3-MT). MAO then acts on 3-MT to form an intermediate aldehyde, which is subsequently converted to HVA.

Norepinephrine/Epinephrine Degradation:

-

MAO Pathway (Intraneuronal) : Norepinephrine and epinephrine are first deaminated by MAO to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[18] This is then reduced by aldehyde reductase (AR) to 3,4-dihydroxyphenylglycol (B133932) (DHPG).[18][20] DHPG can then be O-methylated by COMT to 3-methoxy-4-hydroxyphenylglycol (MHPG).[20]

-

COMT Pathway (Extraneuronal) : COMT converts norepinephrine and epinephrine into their respective O-methylated metabolites, normetanephrine (B1208972) (NMN) and metanephrine (B195012) (MN).[20][21] These are then deaminated by MAO to form MHPG.

-

Final Conversion to VMA : MHPG is transported to the liver, where it is oxidized by alcohol and aldehyde dehydrogenases to form VMA, which is then excreted in the urine.[20]

Quantitative Data Summary

Accurate quantification of catecholamines and their metabolites is essential for diagnosing certain diseases (e.g., pheochromocytoma), monitoring therapies, and conducting research.[22][23] The reference ranges for these analytes can vary based on the analytical method, patient population, and sample type (plasma vs. urine).

Table 1: Typical Reference Ranges of Catecholamines and Metabolites in Human Plasma

| Analyte | Conventional Units | SI Units |

| Norepinephrine | < 900 pg/mL | < 5.32 nmol/L |

| Epinephrine | < 120 pg/mL | < 0.65 nmol/L |

| Dopamine | < 100 pg/mL | < 0.65 nmol/L |

| Normetanephrine | < 190 pg/mL | < 1.04 nmol/L |

| Metanephrine | < 90 pg/mL | < 0.46 nmol/L |

| MHPG | 1.9 - 6.1 ng/mL | 10.3 - 33.0 nmol/L |

Note: Ranges are approximate and can vary significantly between laboratories. Values typically refer to samples taken from a supine, resting individual.

Table 2: Typical Reference Ranges of this compound Metabolites in 24-Hour Urine

| Analyte | Conventional Units | SI Units |

| Vanillylmandelic Acid (VMA) | < 8.0 mg/24h | < 40.4 µmol/24h |

| Homovanillic Acid (HVA) | < 15.0 mg/24h | < 82.3 µmol/24h |

| Total Metanephrines | < 1.3 mg/24h | < 6.6 µmol/24h |

| Norepinephrine | < 125 µ g/24h | < 0.74 µmol/24h |

| Epinephrine | < 35 µ g/24h | < 0.19 µmol/24h |

| Dopamine | < 500 µ g/24h | < 3.26 µmol/24h |

Note: Ranges are approximate and subject to variation based on diet, medication, and analytical method.

Experimental Protocols and Workflows

The analysis of catecholamines and their metabolites in biological matrices like plasma and urine presents challenges due to their low concentrations and susceptibility to oxidation. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable analytical techniques.[24][25][26]

General Experimental Workflow

The overall process involves sample collection, stabilization, extraction/purification, and subsequent analysis by an instrumental method.

Detailed Methodology: HPLC-ECD for Urinary Catecholamines

This protocol provides a simplified method for quantifying free norepinephrine, epinephrine, and dopamine in urine.[24][25]

1. Reagents and Materials:

-

Perchloric acid (PCA)

-

EDTA

-

Sodium metabisulfite

-

Cation exchange resin (e.g., Bio-Rex 70)

-

Mobile Phase: Acetate-citrate buffer containing an ion-pairing agent (e.g., sodium 1-octanesulfonate) and methanol (B129727) or acetonitrile (B52724).[27]

-

Internal Standard (IS): Dihydroxybenzylamine (DHBA).

-

HPLC system with a C18 reverse-phase column and an electrochemical detector.

2. Sample Preparation and Extraction:

-

Collection : Collect a 24-hour urine sample into a container with an acid preservative (e.g., HCl) to prevent oxidation.

-

Stabilization : To an aliquot of urine (e.g., 1 mL), add internal standard (DHBA) and an antioxidant buffer (e.g., containing EDTA and sodium metabisulfite).

-

Purification :

-

Adjust the pH of the urine sample to ~6.5.[22]

-

Condition a weak cation-exchange solid-phase extraction (SPE) cartridge.[22]

-

Load the urine sample onto the cartridge. Catecholamines will bind to the resin.

-

Wash the cartridge with water and/or a mild buffer to remove interfering substances.

-

Elute the catecholamines from the cartridge using an acidic solution (e.g., dilute perchloric acid).

-

3. HPLC-ECD Analysis:

-

Injection : Inject the acidic eluate (e.g., 20 µL) into the HPLC system.[27][28]

-

Separation : The catecholamines and the internal standard are separated on the C18 column using the prepared mobile phase.

-

Detection : The electrochemical detector is set to an oxidizing potential (e.g., +0.65 to +0.80 V vs. Ag/AgCl) that is sufficient to oxidize the catecholamines, generating a current that is proportional to their concentration.[27]

-

Quantification : Peak areas of norepinephrine, epinephrine, and dopamine are measured and compared to the peak area of the internal standard. Concentrations are calculated using a standard curve prepared with known amounts of catecholamines.

Detailed Methodology: LC-MS/MS for Plasma Metanephrines

LC-MS/MS offers superior specificity and sensitivity, making it the gold standard for many clinical applications.[26]

1. Reagents and Materials:

-

Acetonitrile, Methanol (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Deuterated internal standards (e.g., normetanephrine-d3, metanephrine-d3).

-

Mixed-mode or weak cation exchange (WCX) SPE plate.[29]

-

LC-MS/MS system with an electrospray ionization (ESI) source.

2. Sample Preparation and Extraction:

-

Collection : Collect blood in a heparin or EDTA tube and immediately place it on ice. Centrifuge at 4°C to separate plasma.

-

Protein Precipitation : To a plasma sample (e.g., 100-250 µL), add the deuterated internal standard solution, followed by a precipitation solution like acetonitrile containing 0.1% formic acid.[22][29]

-

Centrifugation : Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[22]

-

SPE Cleanup (Optional but Recommended) :

-

Load the supernatant from the protein precipitation step onto a conditioned SPE plate.[29]

-

Wash the plate to remove phospholipids (B1166683) and other interferences.

-

Elute the analytes with a solvent mixture (e.g., methanol with 2-5% formic acid).[29]

-

-

Final Preparation : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[22][29]

3. LC-MS/MS Analysis:

-

Injection : Inject the reconstituted sample into the LC-MS/MS system.

-

Separation : Use a suitable reversed-phase column (e.g., C18 or a pentafluorophenyl (PFP) column for better retention of polar compounds) for chromatographic separation.[29]

-

Detection : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard using Multiple Reaction Monitoring (MRM).

-

Quantification : The ratio of the peak area of the native analyte to its stable isotope-labeled internal standard is used to calculate the concentration from a calibration curve, correcting for matrix effects and extraction losses.[22]

Conclusion

The metabolism and degradation of catecholamines are elegantly regulated processes involving a series of enzymatic steps. Understanding these pathways is fundamental for research in neuroscience and endocrinology and is directly relevant to the development of drugs for psychiatric, cardiovascular, and neurological disorders. The analytical methods outlined provide the necessary tools for accurately quantifying these critical biomolecules, enabling researchers and clinicians to investigate their roles in health and disease. The continued refinement of these techniques will further advance our ability to diagnose and treat conditions related to this compound dysregulation.

References

- 1. PathWhiz [pathbank.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Dopamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medicoapps.org [medicoapps.org]

- 8. Biosynthesis and Catabolism of this compound | Pharmaguideline [pharmaguideline.com]

- 9. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 10. Adrenaline - Wikipedia [en.wikipedia.org]

- 11. britannica.com [britannica.com]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. Not ‘Inactive’ After All: Cardiotoxic Mechanisms of this compound Metabolism by Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. brainkart.com [brainkart.com]

- 17. en.humanmetabolome.com [en.humanmetabolome.com]

- 18. Biochemistry, this compound Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. jasco-global.com [jasco-global.com]

- 24. Research Portal [scholarship.miami.edu]

- 25. tandfonline.com [tandfonline.com]

- 26. scielo.br [scielo.br]

- 27. glsciences.com [glsciences.com]

- 28. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of this compound Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 29. waters.com [waters.com]

An In-depth Technical Guide to Catecholamine Signaling in Peripheral Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of catecholamine signaling in peripheral tissues. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are focused on adrenergic and dopaminergic pathways. This guide covers the fundamental signaling cascades, presents quantitative data for key receptor interactions, details essential experimental protocols, and provides visual representations of these complex systems.

Core Signaling Pathways

Catecholamines, including epinephrine (B1671497), norepinephrine (B1679862), and dopamine (B1211576), are crucial regulators of a vast array of physiological processes in peripheral tissues. Their effects are mediated by binding to and activating specific G protein-coupled receptors (GPCRs) on the cell surface. These receptors are broadly classified into adrenergic receptors (adrenoceptors) and dopamine receptors.

Adrenergic Signaling

Adrenergic receptors are divided into two main groups, α and β, which are further subdivided into several subtypes. These receptors are expressed in virtually every cell type in the body and are the targets of epinephrine and norepinephrine.[1]

α-Adrenergic Receptors:

-

α1-Adrenergic Receptors (Gq-coupled): These receptors are primarily found on the smooth muscle cells of blood vessels and the urinary tract.[2] Upon activation by catecholamines, the associated Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1] The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to smooth muscle contraction and vasoconstriction.[1][2]

-

α2-Adrenergic Receptors (Gi-coupled): These receptors are often located on presynaptic nerve terminals, where their activation provides negative feedback to inhibit further norepinephrine release.[3] They are also found on pancreatic β-cells and in the gastrointestinal tract.[3] Activation of α2-receptors leads to the dissociation of the Gi protein, which inhibits adenylyl cyclase, resulting in decreased production of cyclic adenosine (B11128) monophosphate (cAMP).[2] This reduction in cAMP levels leads to various cellular responses, including smooth muscle contraction.[4]

β-Adrenergic Receptors (Gs-coupled):

-

β1-Adrenergic Receptors: Predominantly expressed in the heart, these receptors play a critical role in regulating cardiac function.[2][5]

-

β2-Adrenergic Receptors: Widely distributed throughout the body, they are notably present in the smooth muscle of the bronchioles and blood vessels.[2]

-

β3-Adrenergic Receptors: Primarily found in adipose tissue, these receptors are involved in metabolic processes.[2]

Activation of all three β-receptor subtypes leads to the activation of the Gs protein, which stimulates adenylyl cyclase to increase intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates numerous cellular proteins, leading to a wide range of physiological effects.[6] In the heart (β1), this results in increased heart rate and contractility.[7] In the lungs and blood vessels (β2), it leads to smooth muscle relaxation, causing bronchodilation and vasodilation.[2] In adipose tissue (β3), it stimulates lipolysis.[2]

Beyond the canonical Gs pathway, β-adrenergic receptors can also signal through G protein-independent pathways. This non-canonical signaling is often mediated by β-arrestins, which are recruited to the phosphorylated receptor and can initiate signaling cascades involving pathways like the mitogen-activated protein kinase (MAPK) cascade.[8]

Dopaminergic Signaling

Dopamine receptors are also GPCRs and are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). While dopamine's roles in the central nervous system are well-known, it also has important functions in peripheral tissues, particularly the kidneys and vasculature.[9]

-

D1-like Receptors (Gs-coupled): Similar to β-adrenergic receptors, D1-like receptors couple to Gs proteins to activate adenylyl cyclase and increase cAMP production, leading to the activation of PKA. In the kidney, activation of D1-like receptors promotes vasodilation and natriuresis.[10]

-

D2-like Receptors (Gi-coupled): These receptors couple to Gi proteins to inhibit adenylyl cyclase, thereby decreasing cAMP levels. They can also activate K+ channels. In some peripheral tissues, D2 receptors are located on sympathetic nerve terminals and inhibit the release of norepinephrine.[3]

Visualizing the Signaling Pathways

The following diagrams illustrate the core signaling cascades for each major this compound receptor subtype.

Caption: α1-Adrenergic Receptor Signaling Pathway.

Caption: β-Adrenergic Receptor Signaling Pathway.

Caption: D1-like Dopamine Receptor Signaling.

Caption: D2-like Dopamine Receptor Signaling.

Quantitative Data on Receptor Binding and Physiological Effects

The affinity of catecholamines and other ligands for their receptors, as well as the density of these receptors in various tissues, are critical parameters in understanding their physiological effects. These are typically quantified by the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax), respectively.

Adrenergic Receptor Binding Properties

| Receptor Subtype | Tissue | Ligand | Kd (nM) | Bmax (fmol/mg protein) |

| α1 | Bovine Aorta | [3H]prazosin | 0.116 | 112 |

| Myocardium (Rat) | l-epinephrine (high affinity) | 11 | 15% of total | |

| Myocardium (Rat) | l-epinephrine (low affinity) | 400 | 85% of total | |

| β1 | Human Adipocytes | [3H]dihydroalprenolol | 0.38 | ~227 (81% of total β) |

| β2 | Human Adipocytes | [3H]dihydroalprenolol | 0.38 | ~53 (19% of total β) |

| Arterial Smooth Muscle (Rat) | [3H]dihydroalprenolol | 0.56 | 57.2 | |

| Human Epidermis | [125I]iodocyanopindolol | 0.008 | 80 | |

| α2 | Human Adipocytes | [3H]para-aminoclonidine | 0.49 | 166 |

Data compiled from multiple sources.[11][12]

Dopamine Receptor Binding Properties in the Kidney

| Receptor Subtype | Tissue | Ligand | Kd (nM) | Bmax (fmol/mg tissue) |

| D2-like | Rat Kidney | [3H]spiperone | 0.07 | 35.4 |

Data from a study on rat kidneys.[13]

Physiological Dose-Response to this compound Infusion in Humans

| This compound | Infusion Rate | Change in Heart Rate (beats/min) | Change in Systolic Blood Pressure (mmHg) |

| Epinephrine | 25 ng/kg/min | +8 ± 3 | +8 ± 1 |

| 50 ng/kg/min | +12 ± 2 | +18 ± 2 | |

| 100 ng/kg/min | +17 ± 1 | +30 ± 6 | |

| Norepinephrine | 0.1-0.5 µg/kg/min (initial) | Minimal change | Titrated to MAP of 65-70 mmHg |

Data compiled from human studies.[2][14]

Key Experimental Protocols

A variety of experimental techniques are employed to study this compound signaling. Below are detailed methodologies for some of the most common and critical assays.

Radioligand Binding Assay

This technique is the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd).

Objective: To determine the Bmax and Kd of a specific adrenergic or dopamine receptor in a given tissue.

Materials:

-

Tissue of interest

-

Radiolabeled ligand (e.g., [3H]prazosin for α1, [125I]iodocyanopindolol for β)

-

Unlabeled competitor ligand

-

Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a known protein concentration.

-

-

Saturation Binding Assay:

-

Set up a series of tubes with a constant amount of membrane preparation.

-

Add increasing concentrations of the radiolabeled ligand to these tubes.

-

For each concentration, prepare a parallel set of tubes that also contain a high concentration of the unlabeled competitor ligand to determine non-specific binding.

-

Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding versus the concentration of the radiolabeled ligand.

-

Fit the data to a one-site binding hyperbola using non-linear regression to determine the Bmax and Kd.

-

Caption: Radioligand Binding Assay Workflow.

cAMP Immunoassay

This assay is used to quantify the intracellular levels of cAMP, the second messenger for Gs- and Gi-coupled receptors.

Objective: To measure changes in intracellular cAMP concentration in response to receptor activation or inhibition.

Materials:

-

Cultured cells expressing the receptor of interest

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

Agonist or antagonist compounds

-

cAMP immunoassay kit (e.g., HTRF, ELISA-based)

-

Plate reader compatible with the assay format

Methodology:

-

Cell Culture and Plating:

-

Culture cells to an appropriate confluency.

-

Seed the cells into a multi-well plate (e.g., 96-well or 384-well) at a predetermined density.

-

-

Cell Stimulation:

-

Wash the cells with stimulation buffer.

-

Add the agonist or antagonist compounds at various concentrations to the wells.

-

Incubate the plate at 37°C for a specified time to allow for changes in cAMP levels.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the kit manufacturer's protocol.

-

Perform the competitive immunoassay:

-

The cell lysate (containing endogenous cAMP) is mixed with a known amount of labeled cAMP (e.g., d2-labeled or HRP-conjugated).

-

This mixture is added to wells coated with an anti-cAMP antibody.

-

Endogenous cAMP and labeled cAMP compete for binding to the antibody.

-

-

After an incubation period, the unbound reagents are washed away (for ELISA) or the signal is read directly (for HTRF).

-

-

Signal Detection and Data Analysis:

-

Read the plate on a compatible plate reader. In a competitive assay, the signal is inversely proportional to the amount of cAMP in the sample.

-

Generate a standard curve using known concentrations of cAMP.

-

Interpolate the cAMP concentrations in the samples from the standard curve.

-

Caption: Competitive Immunoassay Workflow.

Inositol Phosphate (IP3) Assay

This assay measures the accumulation of inositol phosphates, the second messengers for Gq-coupled receptors. Due to the short half-life of IP3, these assays often measure the more stable downstream metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl) to inhibit its degradation.

Objective: To quantify the activation of Gq-coupled receptors by measuring IP1 accumulation.

Materials:

-

Cultured cells expressing the receptor of interest

-

Stimulation buffer containing LiCl

-

Agonist or antagonist compounds

-

IP-One HTRF assay kit

-

HTRF-compatible plate reader

Methodology:

-

Cell Plating and Stimulation:

-

Plate cells in a multi-well plate.

-

Add agonist or antagonist compounds to the cells in the stimulation buffer containing LiCl.

-

Incubate at 37°C for an optimized period to allow for IP1 accumulation.

-

-

Cell Lysis and Detection:

-

Lyse the cells and add the HTRF detection reagents (anti-IP1 antibody labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore) according to the kit protocol.

-

Incubate at room temperature to allow for the competitive binding reaction to reach equilibrium.

-

-

Signal Reading and Analysis:

-

Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of IP1 in the sample.

-

Generate a standard curve with known concentrations of IP1.

-

Calculate the IP1 concentrations in the samples from the standard curve.

-

Microdialysis for this compound Release

Microdialysis is a technique used to measure the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of tissues in vivo.

Objective: To measure the release of catecholamines in a specific peripheral tissue in response to a stimulus.

Materials:

-

Microdialysis probe with a semi-permeable membrane

-

Perfusion pump

-

Perfusion fluid (e.g., artificial cerebrospinal fluid)

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Methodology:

-

Probe Implantation:

-

Surgically implant the microdialysis probe into the target peripheral tissue (e.g., skeletal muscle, adipose tissue) of an anesthetized animal.

-

-

Perfusion and Sampling:

-

Continuously perfuse the probe with perfusion fluid at a low, constant flow rate.

-

Small molecules, including catecholamines, in the extracellular fluid will diffuse across the probe's membrane into the perfusion fluid.

-

Collect the outflowing perfusate (dialysate) in fractions at regular intervals using a fraction collector.

-

-

Sample Analysis:

-

Analyze the this compound content of the dialysate fractions using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Quantify the concentration of catecholamines in each fraction.

-

Plot the this compound concentration over time to observe changes in response to stimuli.

-

Conclusion

This technical guide has provided a detailed overview of this compound signaling in peripheral tissues, encompassing the core molecular pathways, quantitative data on receptor interactions, and comprehensive protocols for key experimental methodologies. The provided diagrams offer a clear visual representation of these complex processes. By integrating this fundamental knowledge with practical experimental guidance, this document aims to be a valuable resource for researchers and drug development professionals working to understand and modulate adrenergic and dopaminergic systems for therapeutic benefit.

References

- 1. Cardiovascular responses to infused epinephrine: effect of the state of physical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. ahajournals.org [ahajournals.org]

- 4. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Effects of 1-epinephrine on hemodynamics and cardiac function in coronary disease: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levarterenol, Levophed (norepinephrine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. Determination of local this compound release by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Renal Dopamine Receptors, Oxidative Stress, and Hypertension [mdpi.com]

- 10. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Characterizations of Adrenergic Receptors in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.nova.edu [scholars.nova.edu]

- 13. Dopamine D2-like receptors in the rat kidney: effect of denervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hemodynamic effects of epinephrine: concentration-effect study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectonics of the Brain's Catecholaminergic Systems: An In-Depth Guide to Their Developmental Neurobiology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate developmental processes that shape the catecholaminergic systems of the brain. The formation of these critical neural circuits, which utilize dopamine (B1211576) and norepinephrine (B1679862) as neurotransmitters, is a symphony of precisely orchestrated events, from the birth of neuronal precursors to the intricate dance of synapse formation. Understanding these fundamental mechanisms is paramount for researchers in developmental neurobiology, scientists investigating the etiology of neuropsychiatric and neurodegenerative disorders, and professionals in drug development aiming to create targeted therapeutic interventions.

This guide delves into the core aspects of catecholaminergic system development, including neuronal specification, migration, axon guidance, and synaptogenesis. It presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and provides visual representations of the complex signaling pathways that govern these processes.

Genesis of Catecholaminergic Neurons: Specification and Differentiation

The journey of a catecholaminergic neuron begins with the specification of its fate from multipotent progenitor cells. This process is governed by a complex interplay of intrinsic transcription factors and extrinsic signaling molecules.

Transcriptional Cascades in Dopaminergic and Noradrenergic Neuron Development

A hierarchy of transcription factors orchestrates the differentiation of catecholaminergic neurons. In midbrain dopaminergic (mDA) neurons, a key set of transcription factors, including Lmx1a, Lmx1b, Msx1, Foxa2, and Nurr1, are essential for their proper development.[1][2] For noradrenergic neurons, which primarily arise from the neural crest, a different but overlapping set of transcription factors, such as Phox2a, Phox2b, and Ascl1, are critical for their specification and differentiation.[3]

Key Signaling Pathways in Catecholaminergic Fate Determination

External signals from the surrounding embryonic environment play a crucial role in inducing and patterning catecholaminergic progenitors. The primary signaling pathways involved include:

-

Sonic Hedgehog (Shh) and Fibroblast Growth Factor 8 (FGF8): These morphogens, secreted from the floor plate and the isthmic organizer respectively, are fundamental for the induction and specification of mDA neuron progenitors in the ventral midbrain.[4][5]

-

Bone Morphogenetic Proteins (BMPs): BMPs, signaling from the dorsal aorta, are critical for the induction of noradrenergic neurons from neural crest cells.[6]

-

Wnt Signaling: The Wnt family of signaling molecules, particularly Wnt1 and Wnt5a, are essential for the proliferation, differentiation, and survival of mDA neurons.[7]

The Journey of a Neuron: Migration to the Final Destination

Following their birth, nascent catecholaminergic neurons embark on a remarkable journey of migration to their final positions within the developing nervous system. This migration is a highly regulated process guided by a variety of molecular cues.

Migratory Paths of Catecholaminergic Neurons

Dopaminergic neurons of the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA) follow distinct migratory paths from their birthplace in the ventral midbrain to their final locations. This migration involves both radial and tangential movements.[8] Noradrenergic neurons originating from the locus coeruleus also undergo a complex migration to populate various brain regions. Sympathetic noradrenergic neurons migrate from the neural crest to form the sympathetic ganglia.[9]

Molecular Guidance of Catecholaminergic Neuron Migration

The migration of catecholaminergic neurons is directed by a combination of attractive and repulsive cues in the extracellular environment. Key signaling pathways involved in this process include:

-

Non-canonical Wnt Signaling: The planar cell polarity (PCP) pathway, a branch of non-canonical Wnt signaling, plays a crucial role in guiding the migration of various neuronal types, including those of the neural crest.[10][11]

-

Reelin Signaling: The extracellular matrix protein Reelin is involved in the proper positioning of mDA neurons during development.

Forging Connections: Axon Guidance and Target Innervation

Once in their final location, catecholaminergic neurons extend long projections, or axons, to connect with their specific target regions, a process known as axon guidance. This intricate wiring of the brain is essential for the formation of functional neural circuits.

Axonal Trajectories of Dopaminergic and Noradrenergic Systems

The dopaminergic system is characterized by several major projection pathways, including the nigrostriatal, mesolimbic, and mesocortical pathways. The noradrenergic system, originating primarily from the locus coeruleus, sends widespread projections throughout the brain. The precise navigation of these axons to their distant targets is a marvel of developmental biology.

Molecular Cues Guiding Catecholaminergic Axons

A diverse array of axon guidance molecules, acting as either attractants or repellents, steers the growth cones of catecholaminergic axons. These include:

-

Slit-Robo Signaling: The Slit family of secreted proteins and their Roundabout (Robo) receptors act as repulsive cues to guide dopaminergic axons away from the midline.[12][13]

-

Eph-ephrin Signaling: The Eph receptors and their ephrin ligands are involved in both attractive and repulsive guidance of various axonal populations, including noradrenergic projections.

-

Netrins and Semaphorins: These families of guidance cues also contribute to the precise pathfinding of catecholaminergic axons.

The Final Step: Synaptogenesis and Circuit Refinement

The culmination of catecholaminergic circuit formation is synaptogenesis, the formation of specialized junctions called synapses where information is transmitted from one neuron to another. This process involves the intricate molecular assembly of presynaptic and postsynaptic structures.

Molecular Machinery of Catecholaminergic Synapse Formation

The formation of a functional catecholaminergic synapse requires the coordinated action of numerous proteins. Key players in this process include:

-

Neurexins and Neuroligins: These cell adhesion molecules act as a "synaptic glue," bridging the presynaptic and postsynaptic terminals and playing a crucial role in synapse specification and maturation.[14][15]

-

Scaffolding Proteins: Proteins such as PSD-95 and Gephyrin help to organize and anchor neurotransmitter receptors and other signaling molecules at the postsynaptic density.

-

Synaptic Vesicle Proteins: A complex machinery of proteins is responsible for the synthesis, packaging, and release of dopamine and norepinephrine from presynaptic vesicles.

Activity-Dependent Refinement of Catecholaminergic Circuits

Initial synaptic connections are often exuberant and are subsequently refined through a process of activity-dependent competition. Neuronal activity, driven by both spontaneous and sensory-evoked inputs, plays a critical role in strengthening and stabilizing appropriate connections while eliminating weaker ones, ultimately shaping the mature catecholaminergic circuitry.

Quantitative Insights into Catecholaminergic System Development

To provide a clearer understanding of the dynamics of catecholaminergic system development, the following tables summarize key quantitative data from various studies.

| Developmental Process | Catecholaminergic System | Species | Developmental Stage | Quantitative Measurement | Reference |

| Neurogenesis | Midbrain Dopaminergic Neurons | Mouse | E10-E11 | Major period of neurogenesis | [16] |

| Neuronal Number | Substantia Nigra Dopaminergic Neurons | Mouse | 1-8 weeks postnatal | Gradual increase in TH-immunopositive neurons | [17] |

| Axon Growth | Nigrostriatal Dopaminergic Neurons | Rat | Postnatal | Axonal arborizations cover 0.45–5.7% of the total neostriatum volume | [18] |

| Synaptic Density | Substantia Nigra | Kitten | First 50 postnatal days | Twofold increase in synaptic connectivity | [19] |

| Synaptic Activity | Locus Coeruleus | Rat | Postnatal weeks 1-3 | Increase in frequency of AMPA and NMDA sEPSCs | [20] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the developmental neurobiology of catecholaminergic systems.

Immunofluorescence Staining for Tyrosine Hydroxylase (TH)

This protocol describes the immunofluorescent labeling of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, to identify dopaminergic and noradrenergic neurons in tissue sections.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-Buffered Saline (PBS)

-

Blocking Buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary Antibody: Rabbit anti-TH

-

Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting Medium

Procedure:

-

Fixation: Perfuse the animal with 4% PFA or fix tissue sections in 4% PFA for 15-30 minutes.

-

Washing: Wash the tissue three times in PBS for 5 minutes each.

-

Permeabilization and Blocking: Incubate the tissue in blocking buffer for 1 hour at room temperature to block non-specific antibody binding and permeabilize cell membranes.

-

Primary Antibody Incubation: Incubate the tissue with the primary anti-TH antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the tissue three times in PBS for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the tissue with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Washing: Wash the tissue three times in PBS for 10 minutes each, protected from light.

-

Counterstaining: Incubate the tissue with DAPI for 5-10 minutes to stain cell nuclei.

-

Washing: Wash the tissue one final time in PBS.

-

Mounting: Mount the tissue on slides with mounting medium and coverslip.

-

Imaging: Visualize the staining using a fluorescence microscope.

In Situ Hybridization for Catecholaminergic Neuron Markers

This protocol describes the detection of specific mRNA transcripts, such as those for transcription factors or enzymes involved in this compound synthesis, within intact tissue sections.

Materials:

-

Digoxigenin (DIG)-labeled RNA probe specific for the target mRNA

-

Hybridization Buffer

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate for colorimetric detection

-

RNase-free solutions and equipment

Procedure:

-

Tissue Preparation: Prepare fresh-frozen or paraffin-embedded tissue sections on slides.

-

Pre-hybridization: Treat the sections with proteinase K and then pre-hybridize in hybridization buffer to reduce background.

-

Hybridization: Apply the DIG-labeled RNA probe in hybridization buffer to the sections and incubate overnight at an appropriate temperature (e.g., 65-70°C).

-

Washing: Perform a series of stringent washes to remove unbound probe.

-

Immunodetection: Block the sections and then incubate with an anti-DIG-AP antibody.

-

Color Development: Wash the sections and then incubate with the NBT/BCIP substrate until the desired color intensity is reached.

-

Counterstaining and Mounting: Counterstain with a nuclear stain if desired, and then dehydrate and mount the sections.

Chromatin Immunoprecipitation (ChIP) for Developmental Transcription Factors

This protocol allows for the identification of genomic regions bound by specific transcription factors, such as Nurr1, in developing catecholaminergic neurons.

Materials:

-

Formaldehyde (B43269) for cross-linking

-

Cell lysis and chromatin shearing buffers

-

Antibody specific to the transcription factor of interest (e.g., anti-Nurr1)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Reagents for reverse cross-linking and DNA purification

Procedure:

-

Cross-linking: Treat cultured cells or dissected tissue with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the transcription factor of interest.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA for downstream analysis, such as qPCR or next-generation sequencing (ChIP-seq).

Visualizing the Molecular Choreography: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

DOT script for Wnt Signaling in Midbrain Dopaminergic Neuron Development

Wnt Signaling in Midbrain Dopaminergic Neuron Development

DOT script for BMP Signaling in Sympathetic Neuron Development

BMP Signaling in Sympathetic Neuron Development

DOT script for FGF Signaling in Hindbrain Noradrenergic Neuron Development

FGF Signaling in Hindbrain Noradrenergic Neuron Development

DOT script for a General Experimental Workflow for scRNA-seq of Developing Neurons

General Experimental Workflow for Single-Cell RNA Sequencing of Developing Neurons

Conclusion and Future Directions

The development of catecholaminergic systems is a testament to the precision and complexity of neural circuit formation. A deep understanding of the molecular and cellular events that govern this process is not only fundamental to the field of developmental neurobiology but also holds immense promise for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

Future research will undoubtedly continue to unravel the intricate details of these developmental programs. The application of cutting-edge technologies, such as single-cell multi-omics and advanced in vivo imaging, will provide unprecedented insights into the dynamic interplay of genes, molecules, and cells that sculpt the catecholaminergic brain. This knowledge will be instrumental in our efforts to repair and regenerate these vital neural circuits in the context of disease and injury.

References

- 1. The role of the non-canonical Wnt-planar cell polarity pathway in neural crest migration. | Semantic Scholar [semanticscholar.org]

- 2. The tangled web of non-canonical Wnt signalling in neural migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Noncanonical Wnt signaling and neural polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. karger.com [karger.com]

- 7. Fgf8 signaling for development of the midbrain and hindbrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Midbrain dopaminergic axons are guided longitudinally through the diencephalon by Slit/Robo signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of the postnatal development of dopamine neurons of the substantia nigra in vivo by Akt/protein kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FGF signaling controls caudal hindbrain specification through Ras-ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Developmental aspects of the locus coeruleus-noradrenaline system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Short-range Fgf signalling patterns hindbrain progenitors to induce the neurogenesis-to-oligodendrogenesis switch - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hindbrain induction and patterning during early vertebrate development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Postnatal development changes in excitatory synaptic activity in the rat locus coeruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular mechanisms of dopaminergic subset specification: fundamental aspects and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Postnatal development of the noradrenergic projection from locus coeruleus to the olfactory bulb in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neurexins and neuroligins: synapses look out of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Postnatal development of adrenergic terminals in rat locus coeruleus, with special reference to growth of noradrenergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] Dopaminergic neurons modulate GABA neuron migration in the embryonic midbrain | Semantic Scholar [semanticscholar.org]

An Evolutionary Perspective on Catecholamine Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catecholamine signaling, a cornerstone of animal physiology, has a rich and complex evolutionary history. This technical guide provides an in-depth exploration of the evolutionary trajectory of this compound function, from its ancient origins to its remarkable diversification across vertebrate lineages. We delve into the molecular evolution of this compound biosynthesis and degradation pathways, the divergence of receptor families, and the comparative physiology of dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). By synthesizing current research, this guide offers a comprehensive resource for understanding the fundamental principles that have shaped this critical signaling system. Detailed experimental protocols and structured quantitative data are provided to facilitate further investigation and inform the rational design of novel therapeutics targeting this compound pathways.

Introduction: The Ancient Origins of this compound Signaling

The evolutionary roots of this compound signaling extend deep into the history of life. Components of these pathways are found in some of the earliest diverging animal phyla, suggesting their fundamental importance in cellular communication. Dopaminergic neurons, for instance, have been dated back at least 600 million years to the common ancestor of cnidarians and bilaterians.[1] The presence of catecholamines in some protists even suggests a role as intracellular or intercellular signaling molecules that predates the emergence of nervous systems.[2]